6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL
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Overview
Description
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds can be treated with sodium methoxide and then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is primarily influenced by the trifluoromethyl group, which is known to enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-OL
- 4-(Trifluoromethyl)pyridine
- 2,4,6-Trifluoropyridine
Uniqueness
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination enhances its chemical stability and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
6-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18) |
InChI Key |
XFRNQTFUGKZACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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